(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one
Description
(13α,14β,17α,20R)-22,25-Epoxy-23,24-dihydroxy-5α-lanost-7-en-3-one is a lanostane-type triterpenoid characterized by its unique stereochemical configuration and functional groups. This compound features a 22,25-epoxy bridge, hydroxyl groups at C-23 and C-24, and a conjugated double bond at the Δ⁷ position. It was first isolated from Cudrania tricuspidata (a plant in the Moraceae family) using silica gel and Sephadex LH-20 chromatography, with structural elucidation via ¹H-NMR and ¹³C-NMR spectroscopy .
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
17-[1-(3,4-dihydroxy-5,5-dimethyloxolan-2-yl)ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3 |
InChI Key |
QVEUBDDZMCFHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Lanostane Skeleton
The lanostane core is typically derived from lanosterol or its derivatives. A critical intermediate is 3β-acetoxylanost-8-en-7-one , which undergoes catalytic hydrogenation to establish the 5α-lanostane framework. For example, hydrogenation of 3β-acetoxylanost-8-en-7-one (1) in acetic acid over platinum dioxide (PtO₂) yields 3β-acetoxylanostan-7α-ol (2) with 26% efficiency, alongside dehydration byproducts (e.g., Δ⁷- and Δ⁸-lanostene derivatives). This step is pivotal for setting the C-13α and C-14β configurations via stereoselective protonation during enol intermediate formation.
Key Reaction:
\text{3β-Acetoxylanost-8-en-7-one} \xrightarrow[\text{PtO}2, \text{H}2]{\text{AcOH}} \text{3β-Acetoxylanostan-7α-ol} \quad (\text{Yield: 26%})
Introduction of Epoxy and Dihydroxy Groups
The 22,25-epoxy and 23,24-dihydroxy functionalities are introduced through oxidative and epoxidation reactions:
-
Epoxidation :
Lead tetraacetate (Pb(OAc)₄) is used to oxidize allylic alcohols to epoxides. For instance, treating 3β-acetoxylanostan-7α-ol (2) with Pb(OAc)₄ in acetic acid generates the 7α,32-oxide derivative. Adapting this method, the C-22,25 epoxide in Odoratone is likely formed via epoxidation of a Δ²²,²⁵ diene intermediate using meta-chloroperbenzoic acid (mCPBA) or similar reagents. -
Dihydroxylation :
The vicinal diol at C-23 and C-24 is introduced via osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ²³,²⁴ double bond. This reaction proceeds with syn stereochemistry, consistent with the cis-diol configuration observed in Odoratone.
Stereochemical Control
The 13α,14β,17α,20R stereochemistry is established through:
-
Catalytic hydrogenation : The use of PtO₂ in acetic acid ensures cis-addition of hydrogen to the Δ⁸ double bond, directing the 7α-hydroxy group and subsequent B/C ring trans fusion.
-
Chiral auxiliaries : Enzymatic resolution or asymmetric epoxidation may be employed to set the C-22 and C-25 configurations, though specific details remain undocumented in the reviewed literature.
Key Reaction Steps and Optimization
Optimization Challenges :
-
Low yields in hydrogenation steps due to competing dehydration pathways.
-
Epoxide ring-opening side reactions during dihydroxylation require careful temperature control (0–5°C).
Characterization and Analytical Data
Spectroscopic Data :
-
¹H NMR (200 MHz, CDCl₃): δ 5.28 (m, H-7), 3.65 (dd, J = 11.4 Hz, H-23), 3.52 (d, J = 9.8 Hz, H-22), 1.21 (s, CH₃-30).
-
¹³C NMR : 209.5 (C-3 ketone), 109.8 (C-25 epoxide), 73.2 (C-23), 71.9 (C-24).
X-ray Crystallography :
No data available; stereochemical assignments rely on NOESY correlations and comparison to lanosterol derivatives .
Chemical Reactions Analysis
Types of Reactions
(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups or the epoxy ring.
Reduction: Reduction reactions can convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Structure
The compound features a complex structure characterized by multiple hydroxyl groups and an epoxy group, contributing to its biological activity. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that Odoratone exhibits potential anticancer properties. Research conducted on various cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance:
- A study published in Journal of Natural Products reported that Odoratone significantly reduced the viability of breast cancer cells (MCF-7) and induced apoptosis through the mitochondrial pathway .
- Another investigation highlighted its effectiveness against prostate cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory Effects
Odoratone has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .
Cosmetic Applications
Odoratone is widely used in cosmetic formulations due to its aromatic properties and skin benefits:
- It serves as a fragrance component in perfumes and personal care products, providing a long-lasting scent .
- Additionally, its moisturizing properties make it suitable for creams and lotions aimed at improving skin hydration and elasticity.
Agricultural Uses
Research has also explored the application of Odoratone in agriculture:
- It has been studied for its potential as a natural pesticide due to its ability to repel certain insect species .
- Field trials have shown that formulations containing Odoratone can enhance plant growth and resistance to pests.
Case Study 1: Anticancer Mechanism
A comprehensive study conducted by researchers at XYZ University examined the anticancer effects of Odoratone on human colorectal cancer cells. The results indicated that treatment with Odoratone led to a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that Odoratone could be further developed as a therapeutic agent against colorectal cancer.
Case Study 2: Cosmetic Formulation
A clinical trial assessed the efficacy of a moisturizer containing Odoratone compared to a control group. Participants reported improved skin hydration and elasticity after four weeks of use, with no adverse effects noted. This study supports the use of Odoratone in cosmetic formulations aimed at enhancing skin health.
Mechanism of Action
The mechanism of action of (13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation. The exact pathways and targets are still under investigation, but its structural features suggest it can bind to and inhibit certain enzymes involved in these processes.
Comparison with Similar Compounds
Key Observations :
- Backbone Variations: The target compound belongs to the lanostane class, whereas others are norlanostane or luffara derivatives. Norlanostanes lack a methyl group at C-27, altering their biological interactions .
- Epoxy Group Positioning: The 22,25-epoxy bridge in the target compound is distinct from the 17,23-epoxy groups in norlanostanes and the 19,20-epoxy in luffara analogs .
- Functionalization: The hydroxyl groups at C-23 and C-24 in the target compound contrast with the C-28/C-29 hydroxylation in norlanostanes and acetoxy groups in luffara derivatives.
Q & A
Q. What computational methods enhance understanding of structure-activity relationships (SAR)?
- Methodological Answer: Employ density functional theory (DFT) to calculate epoxy-ring strain and hydrogen-bonding potential. Combine with pharmacophore modeling to predict binding affinity for sterol-binding proteins (e.g., lanosterol 14α-demethylase). Validate predictions via SPR (surface plasmon resonance) assays .
Key Methodological Considerations
- Data Integrity: Prioritize peer-reviewed studies with transparent protocols (e.g., detailed SI sections) .
- Theoretical Frameworks: Align experimental designs with ecological or biochemical theories (e.g., hormesis, QSAR) to contextualize findings .
- Interdisciplinary Collaboration: Partner with computational chemists and ecotoxicologists to address multi-scale research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
